molecular formula C34H28N2O5 B5002231 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)

N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)

Cat. No. B5002231
M. Wt: 544.6 g/mol
InChI Key: SRHUUHMRFGLCEJ-UHFFFAOYSA-N
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Description

“N,N’-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)” is a complex organic compound . It is related to the family of anthracene compounds, which are polycyclic aromatic hydrocarbons . The compound has been studied for its potential use in various applications due to its unique structure and properties .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions . For instance, one method involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic methods, including 1H NMR, IR, and X-ray absorption spectroscopy . The structure and properties of the obtained compounds were determined by these methods .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound has been used in the synthesis of metal complexes, where it acts as a ligand coordinated to metal atoms .

Safety and Hazards

As with any chemical compound, handling “N,N’-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)” requires appropriate safety measures. It’s important to use proper personal protective equipment and follow safety guidelines when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medical chemistry . Its use as a ligand in the formation of metal complexes is also a promising area of research .

properties

IUPAC Name

N-acetyl-N-[4-[9-[4-(diacetylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O5/c1-21(37)35(22(2)38)27-17-13-25(14-18-27)34(26-15-19-28(20-16-26)36(23(3)39)24(4)40)31-11-7-5-9-29(31)33(41)30-10-6-8-12-32(30)34/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHUUHMRFGLCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=C(C=C5)N(C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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